N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide
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Overview
Description
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction can be tailored to introduce the cyclopropyl group and the aminomethyl group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase by binding to the zinc ion in the enzyme’s active site . This binding disrupts the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Hydrochlorothiazide: A diuretic that contains both acyclic and cyclic sulfonamide groups.
Uniqueness
N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the aminomethyl group on the pyridine ring. These features may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-5-cyclopropyloxypyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-7(4-11)5-12-6-9(10)16-8-2-3-8/h5-6,8H,2-4,11H2,1H3,(H,12,13) |
InChI Key |
USFVYSOYRIEDKE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1CN)OC2CC2 |
Origin of Product |
United States |
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